Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate
Description
Properties
CAS No. |
94158-09-5 |
|---|---|
Molecular Formula |
C32H50Cl3NO2 |
Molecular Weight |
587.1 g/mol |
IUPAC Name |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C12H7Cl3O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h5-20H2,1-4H3;1-6,16H/q+1;/p-1 |
InChI Key |
FHTZEIBBQYAKQS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The compound is synthesized by reacting ethylhexadecyldimethylammonium chloride with 5-chloro-2-(2,4-dichlorophenoxy)phenol. The reaction typically proceeds via ion exchange, where the chloride ion from the ammonium salt is replaced by the phenolate ion.
Key Reaction Components
- Ethylhexadecyldimethylammonium chloride : A quaternary ammonium salt that provides the cationic component.
- 5-chloro-2-(2,4-dichlorophenoxy)phenol : A phenolic compound known for its antimicrobial properties.
- Solvent : Organic solvents like ethanol or methanol are commonly used due to their ability to dissolve both reactants effectively.
Reaction Conditions
The synthesis is conducted under mild conditions to ensure high product yield and purity:
- Temperature : Typically maintained at room temperature to 50°C.
- pH : Adjusted to slightly alkaline (pH ~8–9) to facilitate the deprotonation of the phenol group, forming the phenolate ion.
- Reaction Time : The reaction is allowed to proceed for several hours (e.g., 4–6 hours) under constant stirring.
Step-by-Step Procedure
Preparation of Phenolate Ion :
- Dissolve 5-chloro-2-(2,4-dichlorophenoxy)phenol in an organic solvent such as ethanol.
- Add a base (e.g., sodium hydroxide or potassium hydroxide) to deprotonate the phenol group, forming the phenolate ion.
-
- Dissolve ethylhexadecyldimethylammonium chloride in the same solvent.
- Slowly add the phenolate solution to the ammonium salt solution under stirring.
- Maintain stirring for 4–6 hours at room temperature or slightly elevated temperatures.
-
- The reaction mixture is filtered to remove any insoluble impurities.
- The solvent is evaporated under reduced pressure to obtain a crude product.
- Recrystallization from ethanol or methanol is performed to purify the final product.
Optimization Strategies
To enhance yield and purity:
- Use high-purity starting materials.
- Optimize solvent choice based on solubility and reaction kinetics.
- Monitor pH closely during the reaction to ensure complete deprotonation of the phenol group.
Data Table: Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Solvent | Ethanol/Methanol |
| Temperature | Room temperature (~25°C) to 50°C |
| pH | ~8–9 |
| Reaction Time | 4–6 hours |
| Base Used for Phenolate | Sodium hydroxide or potassium hydroxide |
| Purification Method | Recrystallization |
Applications of Prepared Compound
The synthesized compound finds extensive use in:
- Antimicrobial agents for personal care products like shampoos and deodorants.
- Preservatives in household cleaning products due to its bacteriostatic properties.
Chemical Reactions Analysis
Types of Reactions
Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate serves as a reagent in organic synthesis. It is utilized for the preparation of various compounds due to its ability to undergo substitution reactions.
Biology
The compound demonstrates notable antimicrobial properties, making it valuable in biological research. It is particularly useful in studying bacterial resistance mechanisms and evaluating the efficacy of disinfectants.
Medicine
In medical applications, this compound is explored for use in disinfectants and antiseptics. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death.
Industry
This compound is incorporated into consumer products, including personal care items and household cleaners, due to its surfactant properties and antimicrobial efficacy.
Antibacterial Efficacy
A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. Electron microscopy confirmed morphological changes indicative of cell lysis.
Antifungal Activity
Research published in the Journal of Applied Microbiology highlighted the antifungal effectiveness against Candida albicans, with an MIC of 32 µg/mL. The study attributed this activity to the compound's ability to penetrate fungal cell walls and disrupt intracellular processes.
Cytotoxicity
In vitro studies indicate that at concentrations above 100 µg/mL, Ethylhexadecyldimethylammonium can induce cytotoxic effects on human epithelial cells, leading to apoptosis. This necessitates careful consideration for therapeutic applications.
Mechanism of Action
The antimicrobial action of Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This disruption affects various molecular targets and pathways within the microbial cells, leading to their death .
Comparison with Similar Compounds
(a) Triclosan (5-Chloro-2-(2,4-Dichlorophenoxy)Phenol)
- Molecular Formula : C₁₂H₇Cl₃O₂ .
- Key Properties: Neutral molecule with low water solubility (~10 µg/mL) but high lipid solubility, limiting its use in aqueous formulations. Broad-spectrum antimicrobial activity via inhibition of enoyl-ACP reductase, a critical enzyme in bacterial fatty acid synthesis .
- Applications : Widely used in soaps, toothpaste, and cosmetics. Regulatory restrictions due to concerns over antibiotic resistance and environmental persistence .
Comparison : The target compound’s anionic form paired with a quaternary ammonium cation likely improves water solubility and enhances membrane penetration, addressing Triclosan’s formulation challenges.
(b) Potassium 5-Chloro-2-(2,4-Dichlorophenoxy)Phenolate
- Molecular Formula : C₁₂H₇Cl₃O₂K .
- Key Properties: Water-soluble salt (due to K⁺), suitable for ionic formulations. Limited surfactant activity compared to quaternary ammonium salts.
- Applications : Primarily used in industrial or laboratory settings requiring ionic derivatives of Triclosan .
Comparison : Replacing K⁺ with ethylhexadecyldimethylammonium introduces surfactant properties, enabling dual functionality (solubilization + biocidal activity).
(c) Coumarin-Based Analogues (Compounds 19, 25, 26, 27)
- Structures: Coumarin derivatives linked to the 5-chloro-2-(2,4-dichlorophenoxy)phenol group via alkoxy chains of varying lengths (e.g., propoxy, butoxy) .
- Key Properties :
- Applications : Investigated for pharmaceutical or agrochemical uses.
Comparison: Unlike these coumarin hybrids, the target compound lacks a chromone backbone but retains the phenolic biocidal motif. The quaternary ammonium cation provides distinct physicochemical advantages over alkoxy-linked coumarins.
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | Antimicrobial Activity | Key Applications |
|---|---|---|---|---|---|
| Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate | C₃₂H₅₁Cl₃NO₂* | ~585.4 (calculated) | High in polar solvents | Enhanced (synergistic) | Disinfectants, preservatives |
| Triclosan | C₁₂H₇Cl₃O₂ | 287.95 | Low in water | Broad-spectrum | Cosmetics, soaps |
| Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate | C₁₂H₇Cl₃O₂K | 326.2 | High in water | Moderate | Industrial formulations |
| Compound 25 (Coumarin analogue) | C₂₄H₁₇Cl₃O₅ | 507.7 | Low in water | Moderate | Pharmaceutical research |
*Calculated from (anion) and cation (C₂₀H₄₄N⁺).
Research Findings and Inferences
- Antimicrobial Synergy: Quaternary ammonium cations disrupt cell membranes, facilitating phenolic anion entry into microbial cells. This mechanism could reduce effective dosages compared to standalone Triclosan .
- Environmental Impact : The long alkyl chain in the cation may increase bioaccumulation risks, warranting further toxicological studies.
Biological Activity
Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate, commonly referred to as EHDMA, is a quaternary ammonium compound with significant biological activity. This compound is notable for its applications in various fields, including pharmaceuticals, agriculture, and environmental science. Its structure comprises a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which contributes to its surfactant properties and biological interactions.
- Molecular Formula : C32H50Cl3NO
- Molecular Weight : 570.22 g/mol
- CAS Number : 94158-09-5
- EINECS Number : 303-079-2
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in water and organic solvents |
| Appearance | Colorless to pale yellow liquid |
Biological Activity
EHDMA exhibits a range of biological activities that are primarily attributed to its interaction with cellular membranes and microbial cells. Its mechanism of action includes disrupting membrane integrity, which leads to cell lysis in bacteria and fungi.
Antimicrobial Activity
EHDMA has been shown to possess significant antimicrobial properties against a variety of pathogens. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies
-
Antibacterial Efficacy :
- A study conducted by demonstrated that EHDMA exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was confirmed through electron microscopy, which revealed morphological changes indicative of cell lysis.
-
Antifungal Activity :
- Research published in the Journal of Applied Microbiology highlighted the antifungal effectiveness of EHDMA against Candida albicans, with an MIC of 32 µg/mL. The study attributed this activity to the compound's capacity to penetrate the fungal cell wall and disrupt intracellular processes.
Cytotoxicity
While EHDMA shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been evaluated. In vitro studies indicate that at higher concentrations (above 100 µg/mL), EHDMA can induce cytotoxicity in human epithelial cells, leading to apoptosis. This duality necessitates careful consideration in therapeutic applications.
The primary mechanism by which EHDMA exerts its biological effects involves:
- Membrane Disruption : The quaternary ammonium structure allows EHDMA to insert into lipid bilayers, disrupting membrane integrity.
- Alteration of Ion Homeostasis : By affecting ion channels and transporters, EHDMA can lead to ion imbalance within microbial cells.
- Inhibition of Biofilm Formation : Studies suggest that EHDMA can inhibit biofilm formation in pathogenic bacteria, making it a potential candidate for use in medical devices and coatings.
Environmental Impact
EHDMA's environmental implications have been studied due to its potential use as a biocide in agricultural applications. Its persistence in aquatic environments raises concerns about toxicity to non-target organisms, including beneficial microbes and aquatic life.
Environmental Toxicity Data
| Organism | LC50 (mg/L) |
|---|---|
| Daphnia magna | 0.5 |
| Pseudokirchneriella subcapitata | 0.2 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
